D4476

概要

準備方法

合成経路および反応条件

D 4476 の合成は、コアイミダゾール構造の調製から始まる複数ステップを伴います。重要なステップには以下が含まれます。

イミダゾール環の形成: これは通常、アルデヒドとアミンおよびニトリルを酸性条件下で縮合させることで達成されます。

ベンゾジオキシン部分の導入: これは、脱水剤の存在下で適切なベンザルデヒド誘導体をジヒドロキシベンゼンと反応させることを伴います。

ピリジンとのカップリング: 最後のステップは、イミダゾール中間体をピリジン誘導体と塩基性条件下でカップリングさせることを伴います

工業的製造方法

D 4476 の工業的製造は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、反応効率と収率を向上させるための連続フローリアクターの使用と、最終生成物の高純度を確保するための結晶化やクロマトグラフィーなどの精製技術の実施が含まれます .

化学反応の分析

反応の種類

D 4476 は、以下を含む様々な種類の化学反応を起こします。

酸化: 特定の条件下で酸化されて対応する酸化物を生成する可能性があります。

還元: 還元反応は、D 4476 を還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要生成物

これらの反応から形成される主要生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって酸化物が生成される場合がありますが、還元によってアルコールやアミンが生成される可能性があります .

科学研究における用途

D 4476 は、科学研究において幅広い用途があります。

化学: 特定のタンパク質キナーゼの阻害とその様々な化学プロセスにおける役割を研究するためのツールとして使用されます。

生物学: D 4476 は、特にカゼインキナーゼ1とトランスフォーミング増殖因子-ベータタイプI受容体を伴う細胞シグナル伝達経路を調査するために使用されます。

医学: 特定のキナーゼを標的にすることで癌細胞の増殖を阻害できるため、癌研究における潜在的な治療用途があります。

科学的研究の応用

D 4476 has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study the inhibition of specific protein kinases and their role in various chemical processes.

Biology: D 4476 is employed to investigate cellular signaling pathways, particularly those involving casein kinase 1 and transforming growth factor-beta type I receptor.

Medicine: It has potential therapeutic applications in cancer research, as it can inhibit the growth of cancer cells by targeting specific kinases.

Industry: D 4476 is used in the development of kinase inhibitors for pharmaceutical applications

作用機序

D 4476 は、カゼインキナーゼ1とトランスフォーミング増殖因子-ベータタイプI受容体を選択的に阻害することにより、その効果を発揮します。これらのキナーゼの阻害は、特定の基質のリン酸化を阻害し、それによって様々な細胞プロセスを調節します。 例えば、細胞周期の調節とアポトーシスにおいて重要な役割を果たすフォークヘッドボックスO1a(FOXO1a)転写因子の部位特異的リン酸化と核排除を抑制します .

類似化合物の比較

類似化合物

- カゼインキナーゼI阻害剤III(PF-4800567)

- SB 431542 水和物

- CKI-7 二塩酸塩

- SU-5402

独自性

D 4476 は、他のキナーゼへの影響を最小限に抑えながら、カゼインキナーゼ1とトランスフォーミング増殖因子-ベータタイプI受容体に対する高い選択性を持ち、その独自性を備えています。 この選択性により、オフターゲット効果なしに、特定のシグナル伝達経路を研究するための貴重なツールとなります .

類似化合物との比較

Similar Compounds

- Casein Kinase I Inhibitor III (PF-4800567)

- SB 431542 hydrate

- CKI-7 dihydrochloride

- SU-5402

Uniqueness

D 4476 is unique due to its high selectivity for casein kinase 1 and transforming growth factor-beta type I receptor, with minimal effects on other kinases. This selectivity makes it a valuable tool for studying specific signaling pathways without off-target effects .

生物活性

D4476 is a selective inhibitor of casein kinase 1 (CK1) and the TGF-β type-I receptor (ALK5). This compound has garnered attention due to its potent biological activities, particularly in regulating various cellular processes such as apoptosis, autophagy, and cell cycle progression. This article compiles detailed research findings, including data tables and case studies, to elucidate the biological activity of this compound.

This compound primarily inhibits CK1, a serine/threonine kinase involved in multiple signaling pathways. It has been shown to selectively inhibit CK1δ with an IC50 value of approximately 0.3 μM, while displaying over 20-fold selectivity against other kinases such as SAPK2/p38 and ALK5 . The inhibition of CK1 by this compound affects the phosphorylation of several substrates, notably the forkhead box transcription factor O1a (FOXO1a), which is crucial for cellular responses to insulin and IGF-1 signaling.

Key Findings:

- FOXO1a Phosphorylation : this compound specifically inhibits the phosphorylation of FOXO1a at Ser322 and Ser325, leading to the retention of FOXO1a in the nucleus and preventing its exclusion .

- Cell Cycle Regulation : In colorectal cancer cells (HCT116), this compound has been shown to induce G2/M phase arrest, highlighting its potential as a therapeutic agent in cancer treatment .

Effects on Autophagy and Apoptosis

This compound's role in modulating autophagy has been extensively studied. It was found that this compound can sensitize cancer cells to chemotherapy by altering autophagic flux. In combination with 5-Fluorouracil (5-FU), this compound significantly inhibited autophagy markers while promoting apoptosis in HCT116 cells .

Case Study: Combination Treatment with 5-FU

In a study examining the effects of this compound combined with 5-FU on HCT116 cells:

- Cytotoxicity : The combination treatment led to increased cell death compared to single treatments. The IC50 values for this compound alone were significantly lower when combined with 5-FU.

| Timepoints | IC50 (μM) for 5-FU | IC50 (μM) for this compound |

|---|---|---|

| 24 h | 161.6 | 42 |

| 48 h | 18.2 | 24.5 |

| 72 h | 11.7 | 30 |

These results indicate a synergistic effect, where the combination therapy enhances cytotoxicity against colorectal cancer cells .

Autophagy Regulation

This compound has been shown to elevate ineffective autophagy levels, favoring cell death in oncogenic RAS-expressing cells. The inhibition of CK1α leads to significant increases in LC3B-II associated with autophagosomes, suggesting that this compound can effectively modulate autophagy pathways .

Implications for Cancer Therapy

The selective inhibition of CK1 by this compound presents a promising avenue for cancer therapy. By impairing key survival pathways in cancer cells and enhancing sensitivity to chemotherapeutic agents like 5-FU, this compound may improve treatment outcomes for patients with resistant tumors.

特性

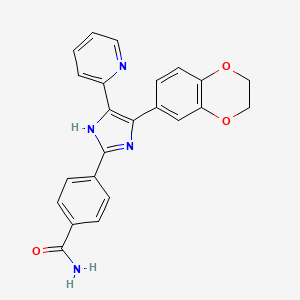

IUPAC Name |

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c24-22(28)14-4-6-15(7-5-14)23-26-20(21(27-23)17-3-1-2-10-25-17)16-8-9-18-19(13-16)30-12-11-29-18/h1-10,13H,11-12H2,(H2,24,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDZHVCKYBCJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423554 | |

| Record name | CK1 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301836-43-1 | |

| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301836-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CK1 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of D4476?

A1: this compound functions as a potent and relatively selective inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine protein kinases. [, , , , ] It exerts its effects by competing with ATP for binding to the kinase's ATP-binding site, thereby hindering the enzyme's catalytic activity. []

Q2: How does this compound's inhibition of CK1 affect downstream signaling pathways?

A2: CK1 is involved in a wide range of cellular processes, including Wnt/β-catenin signaling, p53 regulation, circadian rhythm control, and apoptosis. [, , , , ] Inhibition of CK1 by this compound has been shown to:

- Disrupt Wnt/β-catenin signaling: this compound can impede Wnt production by inhibiting Porcupine (Porcn), an O-acyltransferase critical for Wnt palmitoylation. [] It also modulates the phosphorylation status of β-catenin, affecting its stability and transcriptional activity. [, ]

- Activate p53: this compound can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis. [, , , ] This effect is particularly relevant in hematological cancers. []

- Influence circadian rhythms: By affecting the phosphorylation of clock proteins, this compound can alter circadian period length in organisms like Arabidopsis. []

- Modulate autophagy: this compound has been shown to impact autophagy, a cellular process involved in degrading and recycling cellular components. [, , ]

- Affect erythrocyte survival: Studies suggest this compound can influence erythrocyte survival by modulating cytosolic Ca2+ activity. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C23H20N4O3 • HCl and a molecular weight of 436.9 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided abstracts do not offer detailed spectroscopic data, it is standard practice to characterize novel compounds like this compound using techniques like NMR (Nuclear Magnetic Resonance), Mass Spectrometry, and Infrared Spectroscopy. These analyses provide valuable information about the compound's structure, purity, and properties.

Q5: Does this compound possess any catalytic properties itself?

A5: No, this compound acts as an enzyme inhibitor and does not exhibit intrinsic catalytic properties. Its primary function is to block the catalytic activity of CK1 kinases.

Q6: Has computational chemistry been used to study this compound?

A7: Yes, computational approaches like molecular modeling have been employed to investigate this compound's interactions with CK1. [, ] These studies provide insights into the binding mode, affinity, and potential structural modifications to enhance the compound's potency and selectivity.

Q7: How do structural modifications of this compound influence its activity, potency, and selectivity?

A8: Studies have explored SAR by modifying the this compound scaffold. For instance, introducing a propargyl group or a bromine atom at specific positions significantly enhanced its inhibitory activity against CK1 in Arabidopsis. [, ] These findings highlight the importance of SAR studies in optimizing drug candidates for improved efficacy and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。